
7-Phenyleicosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a member of the alkylbenzene family, characterized by a long eicosane chain attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyleicosane typically involves the alkylation of benzene with a long-chain alkyl halide under Friedel-Crafts conditions. The reaction can be represented as follows:
[ \text{C}_6\text{H}_6 + \text{C}6\text{H}{13}\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{C}6\text{H}{13} + \text{HCl} ]
In this reaction, benzene reacts with a hexadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving elevated temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
7-Phenyleicosane undergoes several types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic compounds.
Reduction: The compound can be reduced to form alkylbenzenes with shorter chains.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Shorter-chain alkylbenzenes.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
7-Phenyleicosane has several applications in scientific research:
Chemistry: Used as a model compound in studies of alkylbenzene behavior and reactions.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of lubricants and surfactants.
Mechanism of Action
The mechanism of action of 7-Phenyleicosane involves its interaction with lipid membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can facilitate the transport of hydrophobic drugs across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyleicosane
- Eicosylbenzene
- 7-n-Butyldocosane
- 5-n-Butyldocosane
- 7-n-Hexyldocosane
Uniqueness
7-Phenyleicosane is unique due to its specific chain length and phenyl group position, which confer distinct physical and chemical properties. Compared to other similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
2398-64-3 |
|---|---|
Molecular Formula |
C26H46 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
icosan-7-ylbenzene |
InChI |
InChI=1S/C26H46/c1-3-5-7-9-10-11-12-13-14-15-18-22-25(21-17-8-6-4-2)26-23-19-16-20-24-26/h16,19-20,23-25H,3-15,17-18,21-22H2,1-2H3 |
InChI Key |
DGROBZZOOZUCTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CCCCCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




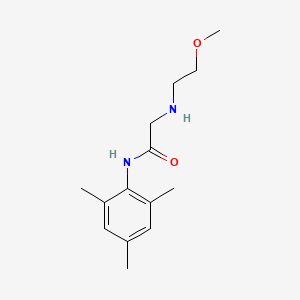
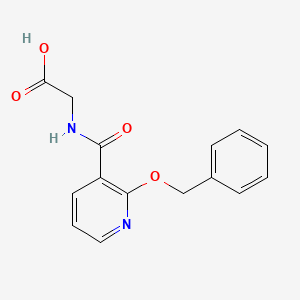
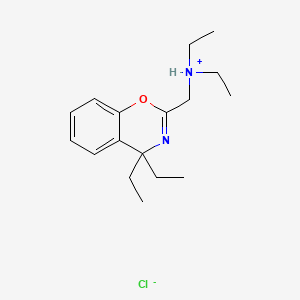
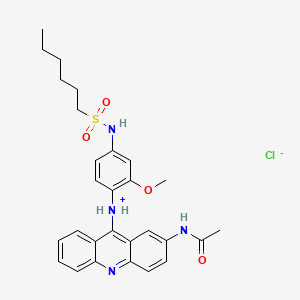
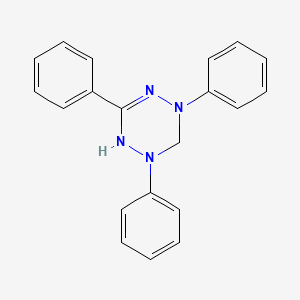


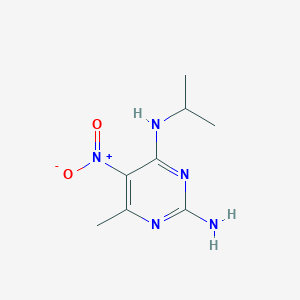
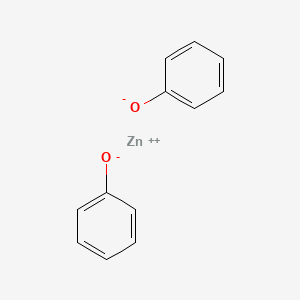
![1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B13758231.png)
![4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate](/img/structure/B13758234.png)
![(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13758241.png)
